molecular formula C15H16ClNO4 B3939779 4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

Cat. No. B3939779
M. Wt: 309.74 g/mol
InChI Key: NBEQEBSHGJJJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as MCC-950, is a small-molecule inhibitor of NLRP3 inflammasome activation. NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by recognizing and responding to danger signals from pathogens, damaged cells, and environmental toxins. The dysregulation of NLRP3 inflammasome has been implicated in a variety of inflammatory and autoimmune diseases, including gout, type 2 diabetes, Alzheimer's disease, and multiple sclerosis. Therefore, MCC-950 has attracted significant attention as a potential therapeutic agent for these diseases.

Mechanism of Action

The NLRP3 inflammasome is composed of three main components: NLRP3, ASC, and caspase-1. Upon activation, NLRP3 undergoes conformational changes and recruits ASC, which in turn recruits caspase-1. Caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their active forms, which are secreted and promote inflammation. 4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid inhibits NLRP3 inflammasome activation by binding to the ATPase domain of NLRP3 and preventing its oligomerization and assembly with ASC and caspase-1.
Biochemical and physiological effects:
4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to effectively reduce the production of pro-inflammatory cytokines, such as IL-1β and IL-18, in various cell types and animal models. In addition, 4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to alleviate the symptoms of various inflammatory and autoimmune diseases, including gout, type 2 diabetes, Alzheimer's disease, and multiple sclerosis. However, the long-term effects of 4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid on the immune system and other physiological processes are still unclear and require further investigation.

Advantages and Limitations for Lab Experiments

4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has several advantages for lab experiments. First, it is a small-molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. Second, it specifically targets the ATPase domain of NLRP3 and does not affect other inflammasome complexes or immune pathways. Third, it can be used in various cell types and animal models to study the role of NLRP3 inflammasome in different diseases. However, there are also some limitations to the use of 4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid in lab experiments. First, it may have off-target effects on other ATPases or enzymes that share a similar structure with NLRP3. Second, it may not fully recapitulate the complex and dynamic regulation of NLRP3 inflammasome in vivo. Third, it may have different pharmacokinetic and pharmacodynamic properties in different animal models and human patients.

Future Directions

There are several future directions for the research and development of 4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid and other NLRP3 inflammasome inhibitors. First, more studies are needed to elucidate the long-term effects of 4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid on the immune system and other physiological processes. Second, more studies are needed to identify the downstream targets and pathways of NLRP3 inflammasome activation and inhibition. Third, more studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of 4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid and other NLRP3 inflammasome inhibitors for clinical translation. Fourth, more studies are needed to explore the potential of 4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid and other NLRP3 inflammasome inhibitors for combination therapy with other immunomodulatory agents or conventional drugs.

Scientific Research Applications

4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied in vitro and in vivo for its ability to inhibit NLRP3 inflammasome activation. In vitro studies have shown that 4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid specifically targets the ATPase domain of NLRP3 and prevents the assembly of the inflammasome complex. In vivo studies have demonstrated that 4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid can effectively reduce the production of pro-inflammatory cytokines and alleviate the symptoms of various inflammatory and autoimmune diseases in animal models.

properties

IUPAC Name

4-chloro-6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4/c1-21-11-5-3-10(4-6-11)17-14(18)13-8-9(16)2-7-12(13)15(19)20/h2-6,12-13H,7-8H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEQEBSHGJJJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=CCC2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Reactant of Route 2
4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.